N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the process used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties such as melting point, boiling point, solubility, and chemical properties like acidity or basicity, reactivity, etc.Scientific Research Applications
Virology Applications : The compound has been investigated for its effects on viral replication, specifically targeting cytomegalovirus (CMV). It acts as a nonnucleoside inhibitor, interfering with viral DNA maturation and packaging, and has shown resistance in certain viral strains (Buerger et al., 2001).
Chemical Synthesis : Research has been conducted on the preparation and reactions of related N-halogen compounds. These studies are foundational for developing novel synthetic pathways and understanding the chemical behavior of such compounds (Fuchigami & Odo, 1977).
Drug Metabolism : The compound has applications in the study of drug metabolism, particularly in creating mammalian metabolites of various drugs for research purposes. This involves using microbial systems for the production and isolation of these metabolites (Zmijewski et al., 2006).
Corrosion Inhibition : Benzothiazole derivatives, closely related to the compound , have been studied for their corrosion inhibiting properties on carbon steel, indicating potential applications in material science and engineering (Hu et al., 2016).
Pharmacology and Biophysics : There is ongoing research into the pharmacological and biophysical properties of related compounds. This includes their potential use in treating various medical conditions and understanding their mechanism of action (Ren et al., 2000).
Microbiology and Antibacterial Research : Some derivatives of the compound have been studied for their antimicrobial properties, showing effectiveness against various bacterial strains, which could have implications in developing new antibacterial agents (B'Bhatt & Sharma, 2017).
Chemistry and Material Science : There's research exploring the synthesis and properties of related compounds, which could be significant for the development of new materials or chemical processes (Harrison et al., 2001).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Future Directions
This involves discussing potential future research directions, applications, or improvements to the synthesis process.
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S2.ClH/c1-23(2)11-12-24(20-22-17-9-8-15(21)14-18(17)28-20)19(25)10-13-29(26,27)16-6-4-3-5-7-16;/h3-9,14H,10-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEGBAGVUXVRNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride |
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